(3-Aminopropyl)(6-methoxy(8-quinolyl))amine
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Overview
Description
(3-Aminopropyl)(6-methoxy(8-quinolyl))amine is a chemical compound with the molecular formula C13H17N3O. It is characterized by the presence of an aminopropyl group and a methoxy-substituted quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopropyl)(6-methoxy(8-quinolyl))amine typically involves the reaction of 6-methoxyquinoline with 3-aminopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include elevated temperatures and specific solvents to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, with additional steps for purification and quality control to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
(3-Aminopropyl)(6-methoxy(8-quinolyl))amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the aminopropyl group.
Substitution: The methoxy group on the quinoline ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts employed to achieve optimal results .
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring or the aminopropyl chain. These derivatives are often explored for their potential biological and chemical properties .
Scientific Research Applications
(3-Aminopropyl)(6-methoxy(8-quinolyl))amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: It is used in the development of materials with specific properties, such as fluorescence or catalytic activity
Mechanism of Action
The mechanism of action of (3-Aminopropyl)(6-methoxy(8-quinolyl))amine involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biological pathways. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science .
Comparison with Similar Compounds
Similar Compounds
8-Quinolinamines: These compounds share the quinoline ring structure and have similar biological activities.
Methoxyquinolines: Compounds with methoxy groups on the quinoline ring exhibit comparable chemical properties.
Aminopropylquinolines: These compounds have an aminopropyl group attached to the quinoline ring, similar to (3-Aminopropyl)(6-methoxy(8-quinolyl))amine
Uniqueness
This compound is unique due to the specific combination of the aminopropyl group and the methoxy-substituted quinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
6284-17-9 |
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Molecular Formula |
C13H17N3O |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
N'-(6-methoxyquinolin-8-yl)propane-1,3-diamine |
InChI |
InChI=1S/C13H17N3O/c1-17-11-8-10-4-2-6-16-13(10)12(9-11)15-7-3-5-14/h2,4,6,8-9,15H,3,5,7,14H2,1H3 |
InChI Key |
HXYREIXFCQCQAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NCCCN |
Origin of Product |
United States |
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